1-((4-Bromobenzyl)sulfonyl)-4-methylpiperazine
Overview
Description
1-((4-Bromobenzyl)sulfonyl)-4-methylpiperazine is a synthetic compound belonging to the family of piperazine derivatives It is characterized by the presence of a bromobenzyl group attached to a sulfonyl moiety, which is further connected to a methylpiperazine ring
Scientific Research Applications
1-((4-Bromobenzyl)sulfonyl)-4-methylpiperazine has found applications in several scientific research areas:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Bromobenzyl)sulfonyl)-4-methylpiperazine typically involves a multi-step process. One common method starts with the bromination of benzyl alcohol to form 4-bromobenzyl alcohol. This intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent, such as 4-bromobenzenesulfonyl chloride, under basic conditions to yield 4-bromobenzyl sulfonate. Finally, the sulfonate is reacted with 4-methylpiperazine to produce the target compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-((4-Bromobenzyl)sulfonyl)-4-methylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield corresponding products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) or reducing agents like sodium borohydride (NaBH₄) are used under controlled conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted benzyl derivatives depending on the nucleophile used.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound, such as benzaldehyde or benzyl alcohol derivatives.
Mechanism of Action
The mechanism of action of 1-((4-Bromobenzyl)sulfonyl)-4-methylpiperazine involves its interaction with molecular targets in the body. The compound acts as a stimulant by increasing the release of dopamine and serotonin in the brain. It binds to and activates dopamine and serotonin receptors, leading to elevated levels of these neurotransmitters in the synaptic cleft. This results in increased neuronal activity and a feeling of euphoria.
Comparison with Similar Compounds
1-(4-Bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine: A closely related compound with similar structural features and applications.
4-Bromobenzenesulfonyl chloride: Used as a precursor in the synthesis of various sulfonyl derivatives.
Uniqueness: 1-((4-Bromobenzyl)sulfonyl)-4-methylpiperazine is unique due to its specific combination of a bromobenzyl group and a sulfonyl-methylpiperazine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-[(4-bromophenyl)methylsulfonyl]-4-methylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O2S/c1-14-6-8-15(9-7-14)18(16,17)10-11-2-4-12(13)5-3-11/h2-5H,6-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AORQFUSJAYVTMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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